1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
Overview
Description
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is a fluorinated organic compound with the empirical formula C5H3O3F9 and a molecular weight of 282.06 g/mol . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol typically involves the reaction of tetrafluoroethylene with appropriate reagents under controlled conditions. One common method includes the addition of bromine to tetrafluoroethylene, followed by condensation, neutralization, and distillation to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acids or other oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as hydroxide ions (OH-). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: This compound is explored for its potential use in pharmaceuticals, especially in the design of drugs with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The pathways involved often include the inhibition of enzymatic activities or the alteration of molecular structures, contributing to its effects in various applications .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol stands out due to its unique combination of multiple fluorine atoms and ether linkages. Similar compounds include:
- 2,2,2-Trichloro-1-(2,4-dichlorophenyl)ethanol
- 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol
- 2-[2-(Diethylamino)ethoxy]ethanol
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O3/c6-2(7,1-15)16-3(8,9)4(10,11)17-5(12,13)14/h15H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBIEXKSTURAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381087 | |
Record name | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-43-1 | |
Record name | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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